Methyl 8-hydroxyindolizine-7-carboxylate
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Overview
Description
Methyl 8-hydroxyindolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 2-pyridinecarboxaldehyde, which undergoes a cyclization reaction with an appropriate reagent to form the indolizine core. The hydroxyl and ester functionalities are then introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 8-hydroxyindolizine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anticancer and antimicrobial agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Indole: A structurally related compound with a similar fused ring system.
Indolizine: The parent compound of Methyl 8-hydroxyindolizine-7-carboxylate, sharing the core indolizine structure.
Camptothecin: An indolizine derivative known for its anticancer properties.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functionalities, which contribute to its distinct chemical reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, setting it apart from other indolizine derivatives.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-11-5-2-3-8(11)9(7)12/h2-6,12H,1H3 |
InChI Key |
AMJYQYOWPZWLAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CN2C=C1)O |
Origin of Product |
United States |
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